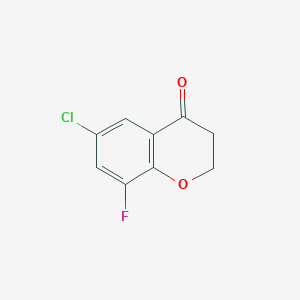

6-Chloro-8-fluorochroman-4-one

Description

Contextual Significance of the Chroman-4-one Scaffold in Heterocyclic Chemistry

Strategic Importance of Halogenation in Organic Chemistry

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a critical strategy in organic and medicinal chemistry. nih.govnumberanalytics.com The incorporation of halogens, such as fluorine and chlorine, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.govbenthamdirect.comnih.govacs.org

Fluorine , being the most electronegative element, possesses unique properties that make it highly valuable in drug design. nih.govbenthamdirect.com Its small size allows it to mimic hydrogen sterically, while its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.govbenthamdirect.comnih.govbenthamscience.com The introduction of fluorine can also improve a molecule's permeability through cell membranes. nih.govnih.gov

Chlorine , another commonly used halogen in medicinal chemistry, can also modulate a compound's biological activity. eurochlor.orgnih.gov The introduction of a chlorine atom can enhance the lipophilicity of a molecule and influence its binding to target proteins through the formation of halogen bonds, a type of non-covalent interaction. eurochlor.orgnih.govnih.govacs.org About one-third of drugs in clinical trials are halogenated, underscoring the importance of this chemical modification. nih.govresearchgate.net

Research Focus on 6-Chloro-8-fluorochroman-4-one within the Chromanone Class

Within the broad class of chroman-4-one derivatives, this compound has emerged as a compound of interest for researchers. This particular molecule incorporates both a chlorine and a fluorine atom onto the chroman-4-one scaffold, a strategy often employed in medicinal chemistry to fine-tune the properties of a lead compound. The specific placement of the chloro group at the 6-position and the fluoro group at the 8-position creates a unique electronic and steric profile.

The synthesis of halogenated chromanones, including derivatives like this compound, is a key area of research. acs.orgachemblock.com For instance, the synthesis of related compounds such as 8-bromo-6-chloro-2-pentylchroman-4-one has been reported in the context of developing selective enzyme inhibitors. acs.org The chemical properties and potential applications of this compound are actively being explored, with its structure suggesting it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. chemsrc.com Research into this and similar di-halogenated chromanones contributes to the broader understanding of how specific halogenation patterns influence the characteristics of this important class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZNUTWJAOYUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222609 | |

| Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092350-27-0 | |

| Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092350-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Intermediates in Chroman-4-one Formation

The formation of the chroman-4-one scaffold often proceeds through cascade or domino reactions, involving several transient species. For instance, in the synthesis of chroman-4-one derivatives from o-(allyloxy)arylaldehydes, radical intermediates play a pivotal role. One proposed mechanism involves the generation of an acyl radical, which then adds to the tethered alkene to form a cyclized radical intermediate. Subsequent oxidation and rearrangement lead to the final chroman-4-one product. researchgate.net Mechanistic experiments, such as the trapping of radical species, have provided evidence for the involvement of these intermediates. For example, the self-coupling of a phenyl difluoromethyl radical to form a dimer in the absence of the cyclization precursor supports its role as a reaction intermediate. mdpi.com

In Lewis acid-promoted constructions, the reaction pathway can involve a domino C-acylation/O-acylation/aldolization sequence. rsc.orgresearchgate.net The Lewis acid activates the substrates, facilitating sequential bond formations. Similarly, in certain cyclization/chlorination reactions promoted by aluminum chloride, an initial coordination of the Lewis acid to the substrate is proposed, followed by a stereoselective aza-Prins-type cyclization to form a chlorinated bicyclic intermediate, which upon work-up yields the final product. 140.122.64

Examination of Electron Transfer Processes in Halogenation Reactions

Halogenation reactions are fundamental in modifying the chroman-4-one core. The introduction of halogen atoms can proceed through various mechanisms, including those involving single electron transfer (SET) processes. While direct evidence for SET in the specific halogenation of 6-Chloro-8-fluorochroman-4-one is not extensively detailed in the provided context, related studies on other systems offer insights. For example, the halogenation of alkanes with tetrahalomethanes was initially proposed to involve a SET from a base like potassium tert-butoxide (KOtBu). However, further studies suggest that for alkoxides, a direct electron transfer may not be the operative mechanism. mdpi.com

In the context of electrochemical fluorination of related heterocyclic systems like spiropyrazoline-chroman-4-ones, the initial step is believed to be an electron transfer from the pyrazole (B372694) ring to the anode. acs.org This generates a radical cation which then undergoes bond cleavage and subsequent reaction with fluoride (B91410) ions. acs.org Visible-light-induced reactions for the synthesis of chroman-4-one derivatives can also be initiated by the formation of an electron donor-acceptor (EDA) complex between substrates and a basic additive, which facilitates the subsequent reaction cascade without the need for a traditional photosensitizer. researchgate.net Photoinduced ligand-to-metal charge transfer (LMCT) is another process that can generate radical intermediates for the synthesis of substituted chroman-4-ones.

Stereochemical Control and Stereoselectivity in Synthetic Pathways

Achieving stereochemical control is a significant challenge in the synthesis of complex molecules derived from chroman-4-ones, particularly those with multiple chiral centers. The synthesis of precursors for the drug Nebivolol, which contains a fluorinated chroman moiety, highlights the importance of stereoselectivity. google.comgoogle.com

The synthesis of specific stereoisomers of 6-fluoro-2-(oxiran-2-yl)chroman, a key intermediate, starts from an enantiopure 6-fluorochroman-2-carboxylic acid. google.comiucr.org The subsequent steps, including reduction and cyclization, must be carefully controlled to yield the desired diastereomers. google.com Asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one is a crucial step where biocatalysis has been employed. Specific alcohol dehydrogenases have been identified that can reduce the ketone to the corresponding alcohol with high enantioselectivity (>99% ee), providing access to all four possible stereoisomers of the product. acs.org

Dynamic kinetic resolution (DKR) is another powerful strategy. For instance, asymmetric transfer hydrogenation of 3-fluorochromanone derivatives using a Ru(II) catalyst allows for the synthesis of enantioenriched cis-3-fluorochroman-4-ols. researchgate.net This process involves the reduction of both the carbon-carbon double bond and the carbonyl group, creating two stereocenters with high diastereoselectivity and enantioselectivity. researchgate.net

Role of Catalysis in Chroman-4-one Transformations (e.g., Lewis Acid Catalysis, Chiral Amine Catalysis)

Catalysis is instrumental in the synthesis and functionalization of chroman-4-ones, enabling efficient and selective transformations.

Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃), iron(III) perchlorate (B79767) (Fe(ClO₄)₃), and copper(I) salts are widely used. rsc.orgresearchgate.net140.122.64mdpi.com They can promote the construction of the chroman-4-one scaffold through domino reactions, such as the Friedel-Crafts acylation/Allan-Robinson reaction. rsc.orgresearchgate.net In these reactions, the Lewis acid activates the carbonyl group or other functional groups, facilitating intramolecular or intermolecular reactions. Copper-catalyzed conjugate addition of Grignard reagents to thiochromones, a related heterocyclic system, is also enhanced by the presence of a Lewis acid like TMSCl. mdpi.com

Chiral Amine Catalysis: Organocatalysis using chiral amines has emerged as a powerful tool for asymmetric synthesis. umich.edursc.org Chiral primary and secondary amines can activate substrates through the formation of enamines or iminium ions. umich.edu For example, chiral amine catalysts can promote asymmetric [3+3] cycloaddition reactions to construct chiral six-membered rings, including those found in chromanone-related structures. rsc.org In the reaction of α,β-unsaturated aldehydes, a chiral secondary amine catalyst can generate a chiral vinyl iminium salt, which then undergoes a stereoselective attack by a nucleophile. rsc.org Chiral tertiary amine-thiourea catalysts have been successfully used in asymmetric inverse-electron-demand Diels-Alder reactions of chromone (B188151) heterodienes to produce chiral flavonoid derivatives. acs.org

Table of Catalytic Methods in Chroman-4-one Synthesis

| Catalytic Method | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid Catalysis | Fe(ClO₄)₃ | Domino Friedel-Crafts acylation/Allan-Robinson reaction | rsc.orgresearchgate.net |

| Lewis Acid Catalysis | CuCN/LiCl | Conjugate addition | mdpi.com |

| Lewis Acid Catalysis | AlCl₃ | Cyclization/chlorination | 140.122.64 |

| Chiral Amine Catalysis | Proline derivatives | Asymmetric [3+3] cycloaddition | rsc.org |

| Chiral Amine Catalysis | Cinchona-based primary amines | Asymmetric functionalization | umich.edu |

| Chiral Amine Catalysis | Tertiary amine-thiourea | Asymmetric Diels-Alder reaction | acs.org |

| Transition Metal Catalysis | Ru(II) complexes | Asymmetric transfer hydrogenation | researchgate.net |

| Biocatalysis | Alcohol dehydrogenases | Asymmetric reduction | acs.org |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of 6-Chloro-8-fluorochroman-4-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework. For chromanone derivatives, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative. While specific spectral data for this compound is not extensively published, analysis of related structures provides insight into the expected chemical shifts. For instance, in similar chromanone structures, proton signals for the aromatic region are typically observed as multiplets, and the methylene (B1212753) protons of the chroman ring appear as distinct multiplets. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Aromatic Protons: MultipletsChroman Methylene Protons: Multiplets |

| ¹³C | Carbonyl Carbon: ~190-200Aromatic Carbons: ~110-160Aliphatic Carbons: ~20-70 |

Note: The table is based on general knowledge of NMR spectroscopy for similar compounds and is for illustrative purposes.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule. The FT-IR spectrum of a related compound, 6-fluorochroman-4-one (B116969), shows characteristic absorption bands that can be extrapolated to this compound. nih.govresearchgate.net Key vibrational frequencies include a strong absorption for the carbonyl (C=O) group and various bands corresponding to C-C and C-O stretching within the aromatic and heterocyclic rings, as well as C-H bonds. The presence of carbon-halogen bonds (C-Cl and C-F) would also result in specific absorption bands in the fingerprint region of the spectrum.

Table 2: Typical FT-IR Data for Chromanone Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1680 |

| C-O-C (Ether) | ~1230 |

| Aromatic C-H | ~3000-3100 |

| Aliphatic C-H | ~2850-2960 |

| C-F | ~1000-1400 |

Note: This data is representative of the functional groups present and may vary slightly for the specific compound.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular weight of approximately 200.59 g/mol . bldpharm.com The fragmentation pattern would likely show the loss of chlorine and fluorine atoms, as well as the cleavage of the chroman ring, which is characteristic of this class of compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of chemical compounds. While specific HPLC methods for this compound are not detailed in the provided search results, general methods for related chromanone derivatives often utilize reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity is determined by the peak area percentage of the main component in the chromatogram.

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional HPLC. For a halogenated compound like this compound, UPLC is ideally suited for purity assessment and quantification. Reversed-phase chromatography is the most common mode employed for the analysis of chromanone derivatives.

Given the compound's fluorinated nature, specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer alternative selectivity compared to standard C8 or C18 columns. chromatographyonline.com These phases can engage in dipole, π-π, and charge transfer interactions, which can be particularly effective for separating halogenated aromatic compounds. chromatographyonline.com A typical UPLC method would involve a gradient elution using a mobile phase of acetonitrile and water, allowing for the efficient separation of the main compound from any impurities or degradation products. creative-proteomics.com While a specific, published UPLC method for this compound is not available, a representative method can be constructed based on the analysis of similar chromanone structures.

Table 1: Representative UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Instrument | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or a PFP column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) Detector, scanning 210-400 nm; quantification at λmax (approx. 254 nm) |

| Injection Volume | 1 µL |

This method would provide a rapid and efficient means to assess the purity of this compound, a critical step in its characterization.

X-ray Crystallography for Definitive Structure and Stereochemical Assignment

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While crystal structure data for this compound itself is not publicly documented, analysis of closely related chromanone structures provides a clear framework for what would be expected.

For instance, the crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a related chroman derivative, has been determined, offering insight into the core chroman ring system. researchgate.net The synthesis of chromanone derivatives often results in crystalline solids suitable for X-ray diffraction analysis. nih.gov The structural data obtained from such an analysis is foundational for confirming the compound's constitution and for understanding its solid-state packing, which is influenced by intermolecular interactions like hydrogen bonding. nih.gov

Table 2: Representative Crystallographic Data for a Related Chroman Derivative, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₉FO₂ |

| Molecular Weight | 194.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 9.3742 Å, b = 4.7684 Å, c = 11.0212 Å |

| α = 90°, β = 114.202°, γ = 90° | |

| Cell Volume | 449.35 ų |

| Z (Molecules/Unit Cell) | 2 |

| Temperature | 100 K |

| Radiation | Cu Kα (λ = 1.54184 Å) |

An X-ray crystallographic study of this compound would provide the definitive assignment of its atomic connectivity and, if crystallized as a single enantiomer, its absolute stereochemistry.

Chiroptical Spectroscopy for Optical Rotation and Conformational Studies (e.g., Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing valuable information on absolute configuration and solution-state conformation. The principal methods are Optical Rotatory Dispersion (ORD), specific optical rotation ([α]D), and Electronic Circular Dichroism (ECD). mdpi.com

For the chromanone class of compounds, the absolute configuration of chiral centers can often be determined by analyzing their Circular Dichroism spectra. researchgate.netnih.gov The chromanone ring system contains chromophores that give rise to characteristic electronic transitions, and their interaction in a chiral environment produces a unique CD spectrum, often described as a Cotton effect. The sign of the Cotton effect can frequently be correlated with the molecule's helicity or the stereochemistry at a specific position. mdpi.com

However, predicting the chiroptical properties of substituted chromanones can be complex. Research on 2-substituted chromanes has shown that while substituents at the C6 position have little effect, the presence of a substituent at the C8 position, such as the chloro group in this compound, can lead to uncertainty in predicting the sign of the specific optical rotation. mdpi.com Therefore, experimental data must be combined with quantum-chemical calculations to make a reliable stereochemical assignment. mdpi.com Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, offers a complementary method that is also powerful for determining absolute configuration.

Table 3: Application of Chiroptical Techniques to this compound

| Technique | Application | Key Considerations |

| Specific Optical Rotation ([α]D) | Provides a fundamental measure of a chiral compound's ability to rotate plane-polarized light at a single wavelength (589 nm). | The sign and magnitude are sensitive to solvent, temperature, and concentration. The 8-chloro substituent may complicate simple correlations between the sign of rotation and the absolute configuration. mdpi.com |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. The resulting spectrum is highly sensitive to the three-dimensional structure and absolute configuration of the molecule. researchgate.nettsscience.co.kr | The chromanone chromophore provides distinct CD bands. researchgate.net Comparison of experimental spectra with those predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations is the standard approach for assigning absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Provides stereochemical information from the vibrational transitions of the molecule in the infrared region. | Offers a large number of bands for analysis, providing a rich dataset for comparison with theoretical predictions. It is less dependent on electronic transitions and can be applied to a wider range of molecules. |

Structure Activity Relationship Sar Studies: General Chemical Principles

Influence of Substituent Position on Chemical Reactivity and Molecular Architecture

The location of substituents on the chroman-4-one core has a profound effect on the molecule's reactivity and three-dimensional shape. Research on various substituted chroman-4-ones demonstrates that the aromatic benzene (B151609) ring and the heterocyclic dihydropyran ring are both sensitive to modification.

Substituents on the benzene portion of the scaffold, particularly at positions 6 and 8, are critical in modulating the properties of the molecule. Studies have shown that placing larger, electron-withdrawing groups at these positions is generally favorable for certain biological activities. acs.orgnih.gov The substituent at the 6-position is often considered more important for activity than the one at the 8-position. acs.orgnih.gov The electronic nature of these substituents directly influences the reactivity of the entire ring system. For instance, electron-deficient 2′-hydroxyacetophenones, the precursors to chroman-4-ones, generally result in higher yields during synthesis, whereas electron-donating groups can lead to more byproducts. nih.gov This highlights how the electronic environment of the aromatic ring, dictated by its substituents, governs chemical reactivity.

| Position | Substituent Type | Observed Influence on Activity/Reactivity | Reference |

|---|---|---|---|

| 6- and 8-positions | Large, electron-withdrawing | Generally favorable for activity | acs.orgnih.gov |

| 6-position | General | Often more influential on activity than the 8-position substituent | acs.orgnih.gov |

| 2-position | Bulky groups | Can lead to decreased activity due to steric hindrance | acs.orgnih.gov |

| 4-position (Carbonyl) | Modification (e.g., to thio-carbonyl) | Significant loss of activity, indicating its key role in interactions | acs.orgacs.org |

Role of Halogenation Patterns (Chloro and Fluoro) on Electronic and Steric Properties

Halogenation is a fundamental strategy in medicinal chemistry to modulate a molecule's properties. allen.in In 6-Chloro-8-fluorochroman-4-one, the presence of both chlorine and fluorine atoms significantly influences its electronic and steric character.

Electronic Properties: Both chlorine and fluorine are highly electronegative atoms that act as electron-withdrawing groups through the inductive effect. This withdrawal of electron density from the aromatic ring makes the chroman-4-one system relatively electron-poor. acs.orgnih.gov This electronic feature is often favorable for the biological activity of chroman-4-one derivatives, as electron-poor compounds tend to be more potent inhibitors in certain enzyme assays than their electron-rich counterparts. acs.orgnih.gov The introduction of electronegative substituents like halogens involves a rearrangement of the electron density throughout the molecule, which in turn alters its reactivity. sci-hub.st This effect can be systematically studied using tools like the Hammett equation, which correlates substituent electronic effects with chemical reactivity. mdpi.com Computational analyses, such as Molecular Electrostatic Potential (MEP) maps, can further visualize how halogenation creates electron-deficient regions, influencing potential intermolecular interactions like hydrogen bonding. acs.org

Steric Properties: While electronically similar in their inductive effects, chlorine and fluorine differ significantly in size (van der Waals radii: F ≈ 1.47 Å, Cl ≈ 1.75 Å). This difference in atomic radius has steric implications. The introduction of halogen atoms, especially the bulkier chlorine and bromine, can generate steric changes that influence structural properties and crystal packing. sci-hub.st In the context of this compound, the specific placement of the smaller fluorine at position 8 and the larger chlorine at position 6 creates a distinct steric profile that can affect how the molecule fits into a binding site. Studies on related chromen-4-ones have shown that substituents at the 6- and 8-positions influence each other, indicating that the SARs in both positions are interdependent, likely due to a combination of electronic and steric factors. acs.org

Impact of Stereochemistry (Chirality, Dihydropyran Ring Helicity) on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological function. patsnap.comnumberanalytics.com Many molecules, including derivatives of chroman-4-one, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. patsnap.comnih.gov These enantiomers can have vastly different interactions with chiral biological targets like enzymes and receptors, leading to one being therapeutically active while the other is inactive or even detrimental. patsnap.comnih.gov

For the chroman-4-one scaffold, chirality often arises from a stereocenter at the 2-position. The absolute configuration (R or S) at this C2 position fundamentally determines the three-dimensional structure of the dihydropyran ring. semanticscholar.org This ring is not planar and adopts a twisted conformation, described by its helicity (either P for a right-handed helix or M for a left-handed helix). A direct relationship exists between the stereochemistry at C2 and this ring helicity. semanticscholar.org

This defined three-dimensional shape is paramount for molecular interactions. The specific helicity of the dihydropyran ring dictates how the molecule presents its functional groups for binding. For example, the interaction of a drug with its biological target is often likened to a key fitting into a lock, where the drug's specific spatial orientation is essential for effective binding. patsnap.com While some studies on chroman-4-one enantiomers have shown only small differences in inhibitory activities, even subtle variations in 3D structure can lead to significant differences in metabolic profiles or affinities for other biological targets. nih.govacs.org Therefore, controlling the stereochemistry is a crucial aspect of designing selective and effective molecules based on the chroman-4-one framework. numberanalytics.com

Correlation between Structural Modifications and Spectroscopic Signatures (e.g., Specific Optical Rotation)

Structural modifications within a molecule are directly reflected in its spectroscopic properties. Techniques like Nuclear Magnetic Resonance (NMR) and Specific Optical Rotation (SOR) are highly sensitive to the chemical and stereochemical environment of atoms and can reveal detailed structural information.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are acutely sensitive to the electronic environment of the nuclei. For chroman-4-one derivatives, the position of substituents on the aromatic ring significantly affects the chemical shifts of the ring's protons and carbons. mdpi.com This behavior can be explained by the relative positions of the electron-withdrawing carbonyl group and the electron-donating alkoxy group of the scaffold, combined with the electronic effects of the substituents themselves. mdpi.com For example, a linear correlation can be established between the ¹³C chemical shifts of carbons para to a substituent and the substituent's Hammett parameter (σp+), which quantifies its electronic influence. mdpi.com

Specific Optical Rotation (SOR): For chiral molecules, SOR is a key physical property that measures the rotation of plane-polarized light. A strong correlation exists between the stereochemistry of 2-substituted chromanes and their SOR values. semanticscholar.org The sign of the SOR (positive or negative) is fundamentally determined by the helicity of the dihydropyran ring. semanticscholar.org It has been established through data mining and theoretical calculations that 2-substituted chromanes with P-helicity (a right-handed twist) tend to exhibit positive SORs, while those with M-helicity (a left-handed twist) show negative SORs. semanticscholar.org This provides a powerful tool for assigning the absolute configuration of new chiral chromane (B1220400) derivatives based on their measured optical rotation.

| C2 Stereochemistry | Dihydropyran Ring Helicity | Predicted Sign of Specific Optical Rotation (SOR) | Reference |

|---|---|---|---|

| Determines Helicity | P-helicity (Right-handed) | Positive (+) | semanticscholar.org |

| Determines Helicity | M-helicity (Left-handed) | Negative (-) | semanticscholar.org |

Derivatization and Chemical Modification Strategies

Introduction of Diverse Functional Groups onto the Chroman-4-one Nucleus

The chroman-4-one core, and specifically 6-chloro-8-fluorochroman-4-one, allows for the introduction of a wide array of functional groups, which can significantly alter its chemical behavior. cymitquimica.com Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. libretexts.orgbyjus.com Common functional groups include alkenes, alkynes, halides, alcohols, ethers, aldehydes, ketones, carboxylic acids, esters, amides, and amines. libretexts.org The presence of chloro and fluoro substituents on the aromatic ring, along with the ketone group in the heterocyclic ring, provides multiple sites for chemical modification.

The ketone at the C-4 position is a key site for derivatization. For instance, reductive amination of the corresponding 5-chloro-8-fluorochroman-4-one (B2780607) using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride can yield the respective 4-amino derivative. vulcanchem.com While this example illustrates a reaction on a structural isomer, similar principles of reductive amination can be applied to this compound to introduce an amine group. This conversion of a carbonyl group to an amino group is a fundamental transformation in medicinal chemistry. vulcanchem.comscribd.com

Furthermore, the aromatic ring can be subjected to various electrophilic substitution reactions to introduce additional functional groups, although the existing electron-withdrawing halogen substituents will influence the position and feasibility of such reactions. The synthesis of various halogenated chroman-4-ones, such as 5-bromo-7-fluorochroman-4-one (B2892181) and 6-bromo-7-fluorochroman-4-one, highlights the possibility of introducing further halogen atoms. americanelements.com

The following table summarizes some examples of functionalized chroman-4-one derivatives, illustrating the diversity of functional groups that can be incorporated.

| Compound Name | Functional Groups Introduced | Reference |

| 5-Chloro-8-fluorochroman-4-amine | Amine | vulcanchem.com |

| 6-Fluorochroman-4-amine | Amine | google.com |

| 7-Fluorochroman-4-amine | Amine | google.com |

| 5,8-Difluorochroman-4-amine | Amine | google.com |

| 6,8-Difluorochroman-4-amine | Amine | google.com |

| 5-Bromo-7-fluorochroman-4-one | Bromo | americanelements.com |

| 6-Bromo-7-fluorochroman-4-one | Bromo | americanelements.com |

| 6-Chloro-8-(trifluoromethyl)chroman-4-one | Trifluoromethyl | americanelements.com |

Strategies for Scaffold Diversification and Heterocycle Fusion

Beyond the introduction of simple functional groups, the this compound scaffold can be further diversified by fusing additional heterocyclic rings. This approach creates more complex molecular architectures, which can lead to novel biological activities. Benzo-fused heterocycles are recognized as important targets in drug discovery due to their prevalence in natural products and their diverse biological properties. rsc.org

One common strategy involves using the existing functional groups on the chroman-4-one nucleus as handles for constructing new rings. For example, derivatives of 6-fluorochroman (B116937) have been used to synthesize hybrid molecules containing 1,2,4-triazole (B32235) and thiazolidinone rings. researchgate.netnih.gov In one study, 6-fluorochroman-2-carbohydrazide was used as a key intermediate to build these five-membered heterocyclic rings. researchgate.net Although this example starts from a 2-substituted chroman, similar synthetic strategies could be envisioned starting from derivatives of this compound.

Another approach to scaffold diversification is through reactions that involve the ketone at the C-4 position. For example, Claisen-Schmidt condensation of 6-fluorochroman-4-one (B116969) with an aldehyde has been used to synthesize bis-chalcones. researchgate.net This reaction creates a new carbon-carbon bond and extends the conjugated system, significantly altering the molecular scaffold.

The fusion of heterocyclic rings can lead to a wide variety of novel structures. For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and attached to other molecules, demonstrating the utility of fused heterocyclic systems in creating complex chemical entities. mdpi.com

| Diversification Strategy | Resulting Scaffold | Starting Material (Example) | Reference |

| Heterocycle Fusion | 1,2,4-Triazole and Thiazolidinone derivatives | 6-Fluorochroman-2-carbohydrazide | researchgate.netnih.gov |

| Condensation Reaction | Bis-chalcone | 6-Fluorochroman-4-one | researchgate.net |

| Heterocycle Fusion | Pyrazolo[3,4-d]pyrimidine derivatives | 2,4,6-Trichloropyrimidine-5-carbaldehyde | mdpi.com |

Development of Chiral Derivatization Approaches

The C-4 position of the chroman-4-one ring is a prochiral center. Reduction of the ketone at this position can lead to the formation of a chiral alcohol, and subsequent reactions can be used to generate a variety of chiral derivatives. The development of asymmetric syntheses to control the stereochemistry at this center is of significant interest, as different enantiomers of a molecule often exhibit different biological activities.

One approach to obtaining chiral derivatives is through the use of chiral derivatizing agents. For example, (R)-(+)-α-Methylbenzyl isocyanate is a reagent used to determine the enantiomeric purity of alcohols and amines. This reagent could potentially be used to derivatize a chiral alcohol or amine derived from this compound.

Biocatalysis offers another powerful method for chiral synthesis. The bioreduction of 6-fluorochroman-4-one using whole-cell Rhizopus arrhizus has been shown to produce the corresponding alcohol in an enantiomerically pure form with high yield. researchgate.net Similarly, the asymmetric bioreduction of 6-chlorochroman-4-one (B184904) using Lactobacillus paracasei BD101 has yielded (S)-6-chlorochroman-4-ol with high enantioselectivity. researchgate.net These methods provide an environmentally friendly route to valuable chiral building blocks.

Asymmetric transfer hydrogenation is another effective technique. The Ru(II)-catalyzed asymmetric transfer hydrogenation of 3-fluorochromanone derivatives has been used to access enantioenriched cis-3-fluorochroman-4-ols through a dynamic kinetic resolution process. researchgate.net This methodology could be adapted for the asymmetric reduction of this compound.

| Chiral Derivatization Method | Key Feature | Example Application | Reference |

| Chiral Derivatizing Agents | Determination of enantiomeric purity | (R)-(+)-α-Methylbenzyl isocyanate for alcohols and amines | |

| Biocatalysis | Enantioselective reduction of ketones | Bioreduction of 6-fluorochroman-4-one and 6-chlorochroman-4-one | researchgate.net |

| Asymmetric Transfer Hydrogenation | Dynamic kinetic resolution | Synthesis of enantioenriched cis-3-fluorochroman-4-ols | researchgate.net |

Functional Group Interconversions and Transformation Pathways (e.g., Conversion of halogenated ketones)

Functional group interconversions are fundamental to synthetic organic chemistry, allowing for the transformation of one functional group into another. scribd.comub.eduslideshare.netfiveable.mesolubilityofthings.com For this compound, the ketone and the halogen substituents are primary sites for such transformations.

The ketone at the C-4 position can be converted into a variety of other functional groups. As previously mentioned, it can be reduced to a secondary alcohol, which can then be further derivatized. For example, alcohols can be converted to alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). fiveable.me The alcohol can also be converted into a good leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. ub.edu

The halogen atoms on the aromatic ring, particularly the chlorine atom, can also be targets for transformation, although this is generally more challenging than reactions at the ketone. Nucleophilic aromatic substitution reactions could potentially be used to replace the chlorine atom with other functional groups, especially if the reaction is facilitated by the electron-withdrawing nature of the adjacent ketone and fluoro group.

The combination of these interconversions allows for the synthesis of a wide range of derivatives from the parent this compound scaffold. For instance, the conversion of a ketone to an alcohol, followed by conversion to a halide, opens up pathways for the introduction of a wide range of nucleophiles.

| Transformation | Reagents/Conditions | Resulting Functional Group | Reference |

| Ketone to Alcohol | LiAlH₄, NaBH₄ | Secondary Alcohol | scribd.comsolubilityofthings.com |

| Alcohol to Alkyl Chloride | SOCl₂, PPh₃/CCl₄ (Appel reaction) | Alkyl Chloride | fiveable.me |

| Alcohol to Alkyl Bromide/Iodide | PBr₃, PI₃ | Alkyl Bromide/Iodide | fiveable.me |

| Alcohol to Tosylate | TsCl, pyridine | Tosylate (good leaving group) | ub.edu |

Theoretical and Computational Chemistry Studies

Molecular Modeling Techniques for Conformational Analysis

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For cyclic structures like 6-Chloro-8-fluorochroman-4-one, which contains a dihydropyran ring, this analysis is particularly important.

Molecular modeling techniques, such as molecular dynamics (MD) simulations and stochastic search methods, are employed to explore the potential energy surface of the molecule and identify its stable conformers. nih.govconicet.gov.ar These methods systematically or randomly alter bond torsions to generate a multitude of conformations. leidenuniv.nl Each conformation is then subjected to energy minimization using force fields like MM2 to determine its stability. nih.gov

For chromane (B1220400) derivatives, the dihydropyran ring can adopt various conformations, such as chair, boat, and twist-boat. nih.gov The relative energies of these conformations are influenced by the substituents on the ring. In the case of this compound, the chlorine and fluorine atoms, along with the ketone group, will create specific steric and electronic environments that favor certain conformations. The distribution of sampled minimum-energy conformations can be correlated with the Boltzmann distribution derived from their energies, providing a statistical understanding of the conformational landscape at a given temperature. nih.gov The use of molecular models allows for a tangible visualization of these conformations, aiding in the understanding of concepts like axial and equatorial positioning of substituents and the process of ring flipping. conicet.gov.ar

Quantum Chemical Calculations (e.g., DFT, HOMO, LUMO, MEP Analysis)

Quantum chemical calculations offer a more detailed and accurate description of the electronic structure of this compound compared to classical force fields. Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP and basis sets such as 6-31G** or 6-311+G**. researchgate.netmdpi.com

Key parameters derived from DFT calculations include:

Optimized Molecular Geometry: DFT is used to find the lowest energy structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). This analysis helps in predicting sites for intermolecular interactions. researchgate.net

For a molecule like this compound, DFT calculations can elucidate how the electronegative chlorine and fluorine atoms and the carbonyl group influence the electronic properties and reactivity of the chromanone scaffold.

Prediction and Analysis of Spectroscopic Properties (e.g., Specific Optical Rotation)

Computational methods can also predict spectroscopic properties. For chiral molecules, the specific optical rotation ([α]D) is a key characteristic. The prediction of specific optical rotation for chromane derivatives has been a subject of study. mdpi.com

The sign and magnitude of the specific optical rotation are determined by the molecule's three-dimensional structure, particularly the stereochemistry at its chiral centers. mdpi.com For 2-substituted chromanes, the helicity of the dihydropyran ring is a fundamental factor influencing the sign of the specific optical rotation. mdpi.com DFT calculations, using functionals like B3LYP and M06-2X with appropriate basis sets (e.g., Aug-cc-pVDZ), can be employed to predict these values. mdpi.com The accuracy of these predictions depends on the computational method and the solvent model used (e.g., Polarizable Continuum Model - PCM). mdpi.com By comparing calculated and experimental values, the absolute configuration of chiral centers can be confirmed.

Binding Energy Calculations (e.g., MM-GBSA) in Molecular Systems

To understand how this compound might interact with a biological target, such as an enzyme or receptor, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. cresset-group.comnih.gov

MM-GBSA combines molecular mechanics energies with continuum solvation models to estimate the free energy of binding of a ligand to a protein. nih.gov This method is more rigorous than empirical docking scores but less computationally intensive than alchemical free energy perturbation methods. cresset-group.com The calculation involves taking snapshots from a molecular dynamics simulation of the protein-ligand complex and calculating the free energy for each component (complex, protein, and ligand). nih.gov

The binding free energy (ΔG_bind) is typically broken down into several components:

ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal, van der Waals, and electrostatic energies.

ΔG_solv: The change in the solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using the Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA).

-TΔS: The change in conformational entropy upon binding, which is often a challenging term to calculate accurately and is sometimes omitted in relative binding energy studies. nih.gov

Q & A

Q. What synthetic routes are recommended for 6-Chloro-8-fluorochroman-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example:

Friedel-Crafts acylation to form the chromanone backbone.

Electrophilic fluorination at the 8-position using Selectfluor or DAST.

Chlorination at the 6-position via radical-initiated or metal-catalyzed methods.

Optimization strategies include:

- Design of Experiments (DOE) to test variables (e.g., temperature, solvent polarity, catalyst loading).

- Monitoring intermediates via thin-layer chromatography (TLC) or HPLC .

- Example reaction conditions:

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Fluorination | DAST | DCM | -20 → RT | 65-75 |

| Chlorination | NCS | AcOH | 80 | 50-60 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for Cl and F atoms).

- 19F NMR for fluorine environment analysis (δ -110 to -120 ppm typical for aromatic F).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- IR Spectroscopy : C=O stretch (~1680 cm⁻¹) and C-F/C-Cl vibrations (1050-1250 cm⁻¹).

- X-ray crystallography (if crystalline) using SHELXL for precise structural determination .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Refer to GHS hazard statements (e.g., H302: harmful if swallowed; H315: skin irritation).

- Store in sealed containers at room temperature , away from moisture .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., C-6 Cl as a leaving group).

- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents enhance SN2 mechanisms).

- Validate predictions with kinetic studies (e.g., rate constants under varying conditions) .

Q. What strategies resolve contradictions between theoretical and experimental data in the compound’s reactivity?

- Methodological Answer :

- Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvation models) to align with experimental results.

- Complementary Techniques : Pair DFT with Hammett plots to assess substituent effects.

- Cross-Validation : Compare results across multiple methods (e.g., HPLC, NMR kinetics) to identify systematic errors .

Q. How does the crystal structure of this compound influence its supramolecular interactions?

- Methodological Answer :

- X-ray Diffraction : Use SHELXD/SHELXE to solve crystal packing motifs (e.g., halogen bonding between Cl and adjacent aromatic rings).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contributing to lattice stability).

- Correlate structural features with thermal stability (TGA/DSC) or solubility profiles .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram studies?

- Methodological Answer :

- Process Chemistry Optimization :

- Replace hazardous reagents (e.g., DAST → safer fluorinating agents like Olah’s reagent).

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., chlorination).

- Purification Challenges : Use column chromatography or recrystallization (solvent: hexane/EtOAc) to remove regioisomers.

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Data Analysis & Reporting

Q. How should researchers present contradictory spectral data (e.g., NMR vs. computational predictions) in publications?

- Methodological Answer :

- Transparent Reporting : Disclose all raw data (e.g., chemical shifts, coupling constants) in supplementary materials.

- Error Analysis : Include confidence intervals for computational predictions and experimental replicates.

- Discussion Section : Hypothesize discrepancies (e.g., solvent effects, crystal packing artifacts) and propose follow-up experiments .

Q. What criteria validate the reliability of literature sources on fluorinated chromanones?

- Methodological Answer :

- Provenance Checks : Prioritize peer-reviewed journals over preprint servers.

- Reproducibility : Verify synthetic procedures using independent replicates.

- Critical Appraisal : Assess whether methods align with IUPAC guidelines or ACS standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.